Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Enzymatic Glycosylation β-Galactosidase Catalysis Glycopeptide Synthesis

This dual-protected serine derivative provides orthogonal Cbz (removable via hydrogenolysis) and methyl ester functionalities for precise peptide assembly. Unlike liquid Boc analogs, its solid powder form at room temperature ensures accurate, reproducible weighing in automated systems. It is the reagent of choice for synthesizing Garner's aldehyde analogs and high-yield 1,2-trans linked glycopeptides.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 14464-15-4
Cat. No. B180579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
CAS14464-15-4
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)
InChIKeyCINAUOAOVQPWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: Protected Serine Building Block for Peptide Synthesis


Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate (N-Cbz-L-serine methyl ester, Z-Ser-OMe, CAS 1676-81-9) is a protected serine derivative classified as an N-carbobenzoxy (Cbz) amino acid methyl ester . This compound integrates a Cbz (benzyloxycarbonyl) protecting group on the α-amino function and a methyl ester on the carboxyl terminus, creating a dual-protected intermediate tailored for stepwise peptide assembly . Unlike fully deprotected serine or single-protected analogs, the orthogonal protection strategy allows sequential deprotection and coupling under controlled conditions, making it a standard building block in both solution-phase and solid-phase peptide synthesis .

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: Why N-Protecting Group and Ester Selection Dictates Synthetic Outcomes


Substituting Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate with a generic serine derivative or an alternative protected form (e.g., Boc-Ser-OMe, Fmoc-Ser-OMe) introduces distinct differences in reaction compatibility, physical form, and downstream yields. The Cbz group is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protections, enabling its use in complex sequences requiring selective deprotection via hydrogenolysis . Furthermore, the methyl ester provides a more reactive and easily removable carboxyl handle compared to bulkier esters (e.g., t-butyl) or the free acid, which directly impacts coupling efficiency and yield in glycosylation and peptide bond formation reactions [1]. These intrinsic differences mean that directly swapping in a Boc- or Fmoc-protected serine methyl ester will fundamentally alter reaction conditions, purification requirements, and ultimate product yields, as evidenced by head-to-head comparisons in enzymatic glycosylation systems [1].

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: Quantitative Performance Benchmarks vs. Alternative Protected Serine Esters


Enzymatic Glycosylation Yield Comparison: Cbz-Ser-OMe vs. Boc-Ser-OMe

In a head-to-head study evaluating trans-galactosylation of protected serine derivatives by β-galactosidase, Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate (Cbz-Ser-OMe) and its Boc-protected counterpart (Boc-Ser-OMe) were tested under identical conditions [1]. The study provides a direct quantitative comparison of bioconversion outcomes. The Cbz-protected derivative demonstrated a significantly lower trans-mono-galactosylation yield, while its solubility characteristics presented distinct processing advantages [1].

Enzymatic Glycosylation β-Galactosidase Catalysis Glycopeptide Synthesis

Synthetic Yield Comparison: Cbz-Ser-OMe vs. Tosyl-Ser-OMe in Process-Scale Peptide Synthesis

In a process development study for synthesizing (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine, researchers directly compared two synthetic routes utilizing different protected serine methyl ester intermediates [1]. The route employing N-Ts-L-serine methyl ester was selected over alternatives due to its superior overall yield across a seven-step sequence, while routes utilizing N-Cbz-L-serine methyl ester were evaluated but did not match this efficiency [1].

Process Chemistry Peptide Synthesis Scale-Up

Orthogonal Protection Strategy: Cbz vs. Fmoc and Boc Compatibility

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate features a Cbz (benzyloxycarbonyl) protecting group that is chemically orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups . While Fmoc and Boc dominate solid-phase peptide synthesis, Cbz is preferentially employed in solution-phase synthesis where hydrogenolytic deprotection offers a milder alternative to acid or base treatment .

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Physical Form and Handling: Cbz-Ser-OMe vs. Boc-Ser-OMe

Direct experimental observation in an enzymatic glycosylation study reveals that Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate (Cbz-Ser-OMe) is an insoluble powder at room temperature, while its Boc-protected counterpart (Boc-Ser-OMe) is a viscous liquid that tends to form separate phases [1]. This physical difference directly impacts handling, weighing accuracy, and dissolution behavior in aqueous buffers [1].

Physical Properties Solubility Handling

Stereoselective Glycosidic Coupling with Cbz-Ser-OMe

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate (N-benzyloxycarbonyl-L-serine methyl ester) participates in stereoselective glycosidic coupling reactions with 1,2-anhydro sugars to afford 1,2-trans linked glycopeptides with high stereoselectivity and yield in under 30 minutes [1]. The study demonstrates that both N-tosyl- and N-benzyloxycarbonyl-protected serine methyl esters react smoothly, but the choice of protecting group influences the reaction outcome and product profile [1].

Glycopeptide Synthesis Stereoselective Coupling Carbohydrate Chemistry

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: Validated Application Scenarios from Quantitative Evidence


Solution-Phase Peptide Synthesis Requiring Orthogonal Protection

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is optimally deployed in solution-phase peptide synthesis where orthogonal protection strategies are essential. The Cbz group is orthogonal to both Boc and Fmoc protections, enabling its selective removal via hydrogenolysis without affecting acid- or base-labile functionalities elsewhere in the molecule . This makes the compound particularly valuable in convergent peptide synthesis approaches where different protecting group classes must be sequentially addressed.

Glycopeptide Assembly via Stereoselective Glycosidic Coupling

Researchers synthesizing glycopeptides with defined stereochemistry should prioritize Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate as the serine donor. As demonstrated by Du and Kong, N-benzyloxycarbonyl-L-serine methyl ester reacts with 1,2-anhydro sugars to afford 1,2-trans linked glycopeptides with high stereoselectivity and yield in under 30 minutes under Lewis acid catalysis [1]. The Cbz protection is compatible with the Lewis acidic conditions required for glycosidic bond formation.

Enzymatic Glycosylation Where Solid Substrate Handling is Preferred

For enzymatic O-galactosylation workflows where accurate weighing and solid handling are prioritized over maximum bioconversion yield, Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is preferable to Boc-Ser-OMe. Layer and Fischer report that Cbz-Ser-OMe is an insoluble powder at room temperature, whereas Boc-Ser-OMe is a viscous liquid prone to phase separation [2]. This solid form enables precise dispensing in automated synthesis platforms and reduces variability in substrate addition.

Synthesis of Cbz Analog of Garner's Aldehyde

This protected serine methyl ester serves as the established starting material for synthesizing the Cbz analog of Garner's aldehyde, as well as 2,3-diaminopropanol and optically active derivatives of 2-amino-1,3-propanediol . Procurement for these specific chiral building block syntheses is directly supported by validated literature precedent, making Cbz-Ser-OMe the reagent of choice rather than alternative protected serine derivatives.

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